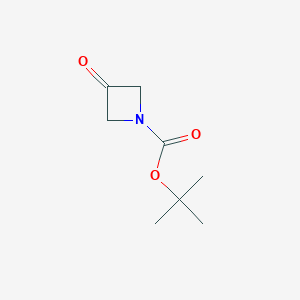![molecular formula C9H13N B119579 5-Ethynyl-1-azabicyclo[3.2.1]octane CAS No. 142483-61-2](/img/structure/B119579.png)
5-Ethynyl-1-azabicyclo[3.2.1]octane
Descripción general
Descripción
5-Ethynyl-1-azabicyclo[3.2.1]octane is a bicyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. This compound is commonly referred to as 5-EBIO and is a potent activator of calcium-activated potassium channels (KCa) and transient receptor potential (TRP) channels.
Mecanismo De Acción
The mechanism of action of 5-EBIO involves the activation of 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels. 5-Ethynyl-1-azabicyclo[3.2.1]octane channels are involved in the regulation of neuronal signaling, smooth muscle tone, and vasodilation. TRP channels are involved in the detection of various stimuli, including temperature, pressure, and chemical signals. Activation of these channels by 5-EBIO leads to changes in cellular signaling and physiological responses.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-EBIO are diverse and depend on the specific application. In neuroscience, 5-EBIO has been shown to enhance synaptic transmission and improve cognitive function. In cardiovascular research, 5-EBIO has been shown to reduce blood pressure and improve blood flow. In cancer research, 5-EBIO has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-EBIO in lab experiments include its potency and specificity for 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels, making it a valuable tool for studying these channels' function. However, the limitations of using 5-EBIO include its potential toxicity and the need for careful attention to detail during the synthesis process to ensure purity and yield.
Direcciones Futuras
There are many potential future directions for research on 5-EBIO. One area of interest is the development of new compounds that are more potent and selective for 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels. Another area of interest is the development of new applications for 5-EBIO, such as in the treatment of neurological disorders or as a tool for studying cellular signaling pathways. Overall, 5-EBIO is a valuable compound with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
5-EBIO has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5-EBIO is used as a tool to study the function of 5-Ethynyl-1-azabicyclo[3.2.1]octane channels and their role in neuronal signaling. In cardiovascular research, 5-EBIO has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In cancer research, 5-EBIO has been shown to inhibit the growth of cancer cells by activating 5-Ethynyl-1-azabicyclo[3.2.1]octane channels and inducing apoptosis.
Propiedades
Número CAS |
142483-61-2 |
|---|---|
Nombre del producto |
5-Ethynyl-1-azabicyclo[3.2.1]octane |
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
5-ethynyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-4-3-6-10(8-9)7-5-9/h1H,3-8H2 |
Clave InChI |
NCLBJBJJABUYSO-UHFFFAOYSA-N |
SMILES |
C#CC12CCCN(C1)CC2 |
SMILES canónico |
C#CC12CCCN(C1)CC2 |
Sinónimos |
1-Azabicyclo[3.2.1]octane, 5-ethynyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
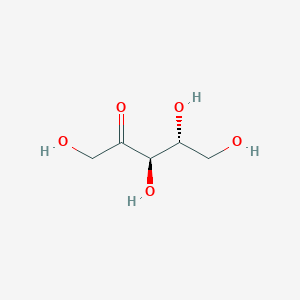
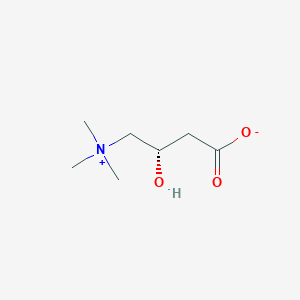
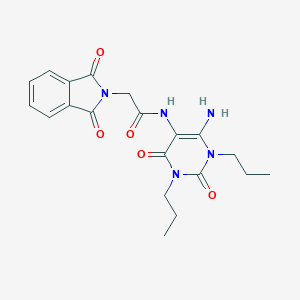

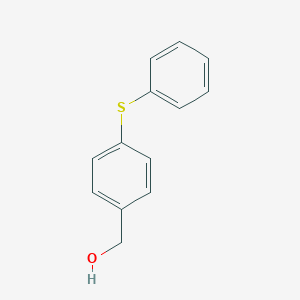

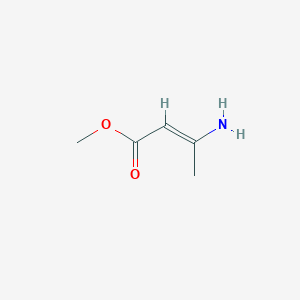
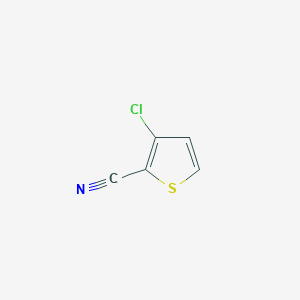
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)

